MCH-R1 Antagonist Pharmacophore: Class-Level Receptor Affinity Evidence
The target compound shares a core 3-(4-(methylthio)phenyl)acrylamide pharmacophore with CHEMBL385398, a potent MCH-R1 antagonist. While direct data for CAS 1798414-21-7 is absent in primary literature, the closely related analog CHEMBL385398 demonstrates an MCH-R1 IC50 of 9 nM in radioligand displacement assays and an EC50 of 71 nM in a functional IP3-coupled calcium mobilization assay in HEK293 cells [1]. This establishes a strong class-level inference that the methylthio-substituted cinnamamide motif, when combined with an optimized amine tail, is capable of low nanomolar receptor engagement. The thiophen-3-yl ethyl tail of the target compound offers a structurally distinct vector for modulating MCH-R1 affinity compared to the quinolinyl tail of the comparator [1].
| Evidence Dimension | MCH-R1 Receptor Affinity (IC50/EC50) |
|---|---|
| Target Compound Data | Not directly reported in primary literature; predicted to engage MCH-R1 based on pharmacophore similarity. |
| Comparator Or Baseline | CHEMBL385398: IC50 = 9 nM (Displacement of 125I-[Phe13,Tyr19]-MCH from human MCH-R1); EC50 = 71 nM (Stimulation of IP3-coupled calcium mobilization in HEK293 cells expressing MCH-R1) [1]. |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of target compound data. |
| Conditions | Human MCH-R1; HEK293 cells; radioligand binding and functional calcium assays [1]. |
Why This Matters
For users screening for MCH-R1 antagonists, the target compound represents a structurally distinct thiophen-3-yl probe within a validated high-potency pharmacophore, which is essential for exploring divergent SAR beyond quinoline-based backbones.
- [1] BindingDB Entry BDBM50193622: (E)-N-(4-amino-2-propylquinolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide (CHEMBL385398). Accessed 2026-04-29. View Source
